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Compound of Interest

Compound Name: 1,3,5-Cyclohexatriyne

Cat. No.: B14706539

A comprehensive analysis of the structural, energetic, and synthetic landscape of key CeHe
isomers, providing researchers, scientists, and drug development professionals with a
comparative guide to these fascinating molecules.

This guide delves into a comparative study of 1,3,5-cyclohexatriyne and other notable CeHe
isomers, including the archetypal benzene, the strained Dewar benzene and prismane, the
reactive benzvalene, and the cross-conjugated fulvene. While benzene is renowned for its
aromatic stability, its isomers present a rich tapestry of unique structures, reactivities, and
thermodynamic properties. This report consolidates experimental and computational data to
provide a clear comparison of these isomers, offering insights into their relative stabilities,
geometric parameters, and synthetic accessibility.

Relative Stabilities and Energetics

The thermodynamic stability of CeHe isomers varies dramatically, with benzene residing at the
global minimum on the potential energy surface due to its aromatic character.[1][2][3]
Computational studies have been instrumental in quantifying the energy differences between
these isomers. The hypothetical 1,3,5-cyclohexatriyne, with its localized triple bonds, is
predicted to be significantly higher in energy than benzene. The strain inherent in the compact
polycyclic structures of Dewar benzene, prismane, and benzvalene also results in substantially
higher relative energies, rendering them kinetically persistent but thermodynamically unstable.
[4][5] Fulvene, a non-aromatic isomer, occupies an intermediate energy level between the
highly strained isomers and the exceptionally stable benzene.
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Table 1: Calculated Relative Energies of Selected CeHs Isomers

Isomer Point Group Relative Energy (kcal/mol)
Benzene Dsh 0.0

Fulvene Cav 28.9

Dewar Benzene Cav 70.8

Benzvalene Cav 81.9

Prismane Dsh 109.5

1,3,5-Cyclohexatriyne Dsh ~130 (Estimated)

Note: Relative energies are based on computational studies and may vary slightly depending
on the level of theory and basis set used. The value for 1,3,5-cyclohexatriyne is an
approximation based on available theoretical data.

Structural Parameters: A Tale of Bonding and Strain

The geometric parameters of these isomers reflect their unique bonding patterns and the
presence of ring strain. Benzene's iconic planar hexagonal structure with uniform C-C bond
lengths is a direct consequence of its delocalized 1t-electron system. In contrast, its isomers
exhibit a fascinating variety of bond lengths and angles, indicative of their localized bonding
and strained ring systems.

Table 2: Comparison of Calculated Geometric Parameters for Selected CeHes ISomers
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Isomer C-C Bond Lengths (A) C-C-C Bond Angles (°)
Benzene 1.397 120.0
1,3,5-Cyclohexatriyne 1.22 (C=C), 1.45 (C-C) 120.0

1.34 (C=C), 1.52 (C-C), 1.57
Dewar Benzene ] 90.0, 120.0

(bridge)
Prismane 1.54 60.0, 90.0
Benzvalene 1.34 (C=C), 1.51-1.55 (C-C) 60.0, 96.0, 115.0

1.35 (exocyclic C=C), 1.48
Fulvene ) 108.0-110.0
(endocyclic C=C), 1.47 (C-C)

Note: These values are representative and sourced from various computational studies. The
bond lengths and angles for 1,3,5-cyclohexatriyne are based on theoretical calculations of a
hypothetical structure.[6][7]

Spectroscopic Signatures

The distinct structural and electronic properties of each CeHe isomer give rise to unique
spectroscopic fingerprints. While detailed vibrational frequency data for the highly unstable
1,3,5-cyclohexatriyne is limited to computational predictions, the experimental spectra of
other isomers provide valuable insights for their characterization.

Table 3: Key Spectroscopic Data for Selected CeHs ISomers
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Key IR Vibrational
Frequencies (cm™?)

'H NMR Chemical

13C NMR Chemical

Isomer . . .
(Calculated/Experi Shifts (ppm) Shifts (ppm)
mental)
~3068 (C-H stretch),

Benzene ~1480, ~1037 (C-C 7.34 128.7

stretch)

1,3,5-Cyclohexatriyne

(Calculated) High
frequency C=C
stretches expected

(Calculated)

(Calculated)

Dewar Benzene

~3050 (C-H stretch),
~1640 (C=C stretch)

3.6 (bridgehead), 6.4

(olefinic)

42.1 (bridgehead),
138.9 (olefinic)

Prismane ~3000 (C-H stretch) 2.28|[8] 30.6[8]
~3060 (C-H stretch), 1.7-2.0 (aliphatic), 6.2
Benzvalene o 23.5,31.5, 125.7
~1640 (C=C stretch) (olefinic)
~3050 (C-H stretch),
_ 122.1, 125.0, 134.8,
Fulvene ~1640 (exocyclic C=C  5.8-6.5

stretch)

147.5

Note: Spectroscopic data can vary with solvent and experimental conditions.

Experimental Protocols for Synthesis

The synthesis of these isomers, particularly the more strained and less stable ones, presents
significant challenges and often requires specialized techniques. The following sections provide
an overview of established synthetic routes.

Synthesis of Dewar Benzene

The synthesis of Dewar benzene can be achieved through the photochemical isomerization of
cis-1,2-dihydrophthalic anhydride, followed by oxidative decarboxylation.[9]

Experimental Workflow for Dewar Benzene Synthesis
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Click to download full resolution via product page

Caption: Synthetic pathway for Dewar benzene.

Synthesis of Fulvene

Fulvene and its derivatives are typically synthesized via the condensation of cyclopentadiene
with aldehydes or ketones, a reaction often catalyzed by a base like pyrrolidine.[10]

Experimental Workflow for Fulvene Synthesis

Cyclopentadiene

Base-catalyzed
Condensation
(e.g., Pyrrolidine)

Fulvene Derivative

Aldehyde or Ketone

Click to download full resolution via product page

Caption: General synthesis of fulvene derivatives.

Synthesis of Benzvalene

Benzvalene can be synthesized from cyclopentadiene and dichloromethane in the presence of
methyllithium.[4][11] This reaction proceeds through a carbene intermediate.

Experimental Workflow for Benzvalene Synthesis
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Caption: Synthetic route to benzvalene.

Synthesis of Prismane

The synthesis of prismane is a multi-step process that starts from benzvalene.[5][12] It involves
a Diels-Alder reaction, followed by hydrolysis, conversion to an azo compound, and finally
photolysis.

Experimental Workflow for Prismane Synthesis

Diels-Alder with
4-Phenyl-1,2,4-triazoline-3,5-dione

Click to download full resolution via product page

Caption: Multi-step synthesis of prismane.

Interconversion and Reactivity

The high strain energy of many CeHe isomers makes them prone to isomerization to more
stable forms. These transformations can be induced thermally or photochemically and provide
valuable insights into reaction mechanisms and the principles of orbital symmetry.
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Caption: Relative energy landscape and interconversions.

Conclusion
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The family of CeHs isomers represents a remarkable microcosm of structural diversity and
reactivity in organic chemistry. While benzene's aromaticity makes it the undisputed
thermodynamic sink, the higher-energy isomers like 1,3,5-cyclohexatriyne (in theory), Dewar
benzene, prismane, benzvalene, and fulvene offer a rich playground for studying strained
systems, reaction mechanisms, and the synthesis of novel molecular architectures. The
guantitative data and experimental protocols compiled in this guide provide a valuable resource
for researchers seeking to understand and harness the unique properties of these fascinating
molecules. The continued exploration of these isomers, aided by computational and synthetic
advancements, promises to further expand our fundamental understanding of chemical
bonding and reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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